molecular formula C21H20N2O2S B6011368 N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea

N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea

Cat. No. B6011368
M. Wt: 364.5 g/mol
InChI Key: HFRQZQBEUJOXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea, also known as EPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been synthesized for its potential use in various fields such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea is not fully understood. However, it has been suggested that N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea may act by inhibiting the activity of certain enzymes or proteins involved in tumor growth and inflammation. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to inhibit the activity of certain enzymes involved in tumor growth. N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea has been shown to have low toxicity and is well-tolerated in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea in lab experiments is its potential anti-tumor and anti-inflammatory properties. It is also relatively easy to synthesize and purify. However, one limitation is that the mechanism of action is not fully understood, which may limit its potential use in certain experiments. Additionally, N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea may have limited solubility in certain solvents, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea. One area of research could focus on the synthesis of new derivatives of N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea with improved properties. Another area of research could focus on the development of N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea as a potential therapeutic agent for cancer and inflammatory diseases. Additionally, further studies could be conducted to understand the mechanism of action of N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea and its potential use in other fields such as environmental science and agriculture.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea is a thiourea derivative that has been widely used in scientific research due to its potential biological and chemical properties. It has been studied for its anti-tumor, anti-inflammatory, and antioxidant activities. N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. While there are limitations to its use in lab experiments, there are several future directions for research on N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea, including the development of new derivatives and potential therapeutic agents.

Synthesis Methods

N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea can be synthesized by the reaction of 4-ethoxyaniline and 4-phenoxyaniline with thiourea in the presence of a catalyst. The reaction takes place in ethanol at a temperature of 80-90°C for several hours. The resulting product is then purified using column chromatography to obtain pure N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea has been used in various scientific research studies due to its potential biological and chemical properties. It has been studied for its anti-tumor, anti-inflammatory, and antioxidant activities. It has also been used as a catalyst in organic synthesis reactions. N-(4-ethoxyphenyl)-N'-(4-phenoxyphenyl)thiourea has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-2-24-18-12-8-16(9-13-18)22-21(26)23-17-10-14-20(15-11-17)25-19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRQZQBEUJOXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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